molecular formula C43H53N8O7P B1384566 8-Aza-7-Deaza-2'-deoxyguanosine 3'-CE phosphoramidite CAS No. 500891-26-9

8-Aza-7-Deaza-2'-deoxyguanosine 3'-CE phosphoramidite

Cat. No.: B1384566
CAS No.: 500891-26-9
M. Wt: 824.9 g/mol
InChI Key: UZEKMTZJNCKRCK-KRPTXEAFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural foundation and nomenclature

8-Aza-7-Deaza-2'-deoxyguanosine 3'-CE phosphoramidite exhibits a complex molecular architecture that incorporates several distinct structural elements essential for its function as a nucleoside building block. The systematic name for this compound is N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-2H-pyrazolo[3,4-d]pyrimidin-6-yl]-N,N-dimethylmethanimidamide, reflecting its intricate chemical structure. The compound is catalogued under CAS number 500891-26-9 and appears in chemical databases with multiple synonymous designations, including this compound and the more descriptive (2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(((E)-(dimethylamino)methylene)amino)-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite. The structural foundation of this compound rests upon a pyrazolo[3,4-d]pyrimidine core, which serves as a purine analog where the traditional N7 nitrogen and C8 carbon positions of guanine have been interchanged. This modification creates a fundamentally different electronic environment within the heterocyclic ring system, affecting both hydrogen bonding patterns and overall molecular stability.

The phosphoramidite moiety attached to the 3'-position of the sugar ring represents a critical functional group that enables incorporation of this modified nucleoside into growing oligonucleotide chains during solid-phase DNA synthesis. The phosphoramidite group consists of a phosphorus atom bonded to two isopropyl amino groups and connected to the 3'-hydroxyl of the deoxyribose sugar through a cyanoethyl protecting group. The 5'-position of the sugar bears a dimethoxytrityl (DMT) protecting group, which serves as a temporary blocking group that can be selectively removed under mild acidic conditions during oligonucleotide synthesis. Additionally, the N2-position of the modified purine base carries a dimethylformamidine (DMF) protecting group, which shields the exocyclic amino group from unwanted side reactions during chemical synthesis and can be removed during standard deprotection procedures.

Structural Component Chemical Feature Molecular Weight Contribution Functional Role
Pyrazolo[3,4-d]pyrimidine core C10H13N5O4 267.24 g/mol Purine analog base
Dimethoxytrityl group C21H20O3 320.4 g/mol 5'-Hydroxyl protection
Phosphoramidite moiety C8H17N2OP 188.2 g/mol 3'-Activation for coupling
DMF protecting group C3H6N2 70.1 g/mol N2-Amino protection

Historical development of pyrazolo[3,4-d]pyrimidine derivatives

The historical development of pyrazolo[3,4-d]pyrimidine derivatives traces back to the recognition that this heterocyclic scaffold represents an important structural isostere of the adenine ring found in adenosine triphosphate, enabling it to effectively mimic kinase active site hinge region binding contacts. The pyrazolo[3,4-d]pyrimidine core has received considerable attention from the medicinal chemistry community as a promising framework for drug design and discovery, with its development spanning over three decades of intensive research. Early investigations into this scaffold were motivated by the need to create nucleoside analogs with enhanced stability and modified base-pairing properties compared to natural nucleosides. Research conducted by Seela and Driller in 1989 provided foundational work on alternating d(G-C)3 and d(C-G)3 hexanucleotides containing 8-aza-7-deaza-2'-deoxyguanosine in place of deoxyguanosine, demonstrating the potential for incorporating these modified nucleosides into oligonucleotide structures. This early work established the synthetic methodologies and characterized the unique properties of these modified nucleosides, laying the groundwork for subsequent developments in the field.

The progression of pyrazolo[3,4-d]pyrimidine research has been driven by the recognition that modifications to the purine ring system can produce compounds with significantly altered biological activities and improved pharmaceutical properties. The scaffold has demonstrated wide pharmacological and biological value, particularly as an anticancer agent, leading to the design and synthesis of numerous successful anticancer medicines that utilize pyrazolo[3,4-d]pyrimidine as a key pharmacophore. The development timeline shows a marked acceleration in research activities from 1999 to 2022, with numerous studies focusing on the synthesis and biological evaluation of these derivatives as endothelial growth factor receptor and vascular endothelial growth factor receptor inhibitors. More recent developments have expanded the scope of pyrazolo[3,4-d]pyrimidine applications to include antiviral activities, with studies demonstrating their effectiveness as hepatitis B virus inhibitors through novel mechanisms of action. The evolution of synthetic methodologies has also progressed significantly, with researchers developing both conventional and green chemistry approaches for the preparation of these compounds.

Contemporary research in the field has focused on structure-activity relationship studies that have revealed critical insights into the molecular features required for optimal biological activity. Studies have demonstrated that replacing polar amino groups with methyl substituents can serve as weak hydrogen bonding donors, while the introduction of halogen substituents, particularly iodine at the 3-position, has been found to be particularly favorable for achieving optimal activity and toxicity profiles. The development of specific phosphoramidite derivatives for oligonucleotide synthesis represents a specialized branch of this research, with compounds like this compound being specifically designed to facilitate the incorporation of modified nucleosides into DNA sequences while maintaining compatibility with standard solid-phase synthesis protocols.

Comparison with natural guanosine and structural modifications

The structural comparison between this compound and natural guanosine reveals fundamental differences that significantly impact the chemical and biological properties of these molecules. Natural guanosine contains a purine base with nitrogen atoms at positions 1, 3, 7, and 9, and carbon atoms at positions 2, 4, 5, 6, and 8, following the standard purine numbering system. In contrast, the 8-aza-7-deaza modification involves the replacement of the N7 nitrogen with a carbon atom and the simultaneous replacement of the C8 carbon with a nitrogen atom, effectively creating a pyrazolo[3,4-d]pyrimidine ring system. This structural alteration fundamentally changes the electronic distribution within the heterocyclic ring and eliminates the hydrogen bonding capability at the N7 position that is characteristic of natural guanosine. The molecular formula for the unmodified 8-aza-7-deaza-2'-deoxyguanosine core is C10H13N5O4 with a molecular weight of 267.24 g/mol, compared to natural deoxyguanosine which has the formula C10H13N5O4 but with a different arrangement of heteroatoms.

The elimination of hydrogen bonding at the N7 position represents a crucial modification that affects the base-pairing behavior and overall stability of DNA duplexes containing this modified nucleoside. Studies have demonstrated that oligonucleotides containing 8-aza-7-deaza-2'-deoxyguanosine exhibit almost identical base pairing stability compared to those containing natural 2'-deoxyguanosine, while derivatives with additional substituents at the 7-position can induce significant duplex stabilization in both parallel and antiparallel DNA orientations. The 7-deaza-8-aza modification has been specifically designed to address structural problems posed by guanine-rich and guanosine-cytosine-rich regions in oligonucleotides, which often form both intra- and inter-strand non-Watson-Crick hydrogen bonds that can create highly stable secondary structures such as G-quadruplexes. By preventing hydrogen bonding at position 7, the substitution of 8-aza-7-deaza-2'-deoxyguanosine at specific positions in guanine-rich oligonucleotides reduces the prevalence of these secondary structures, resulting in improved performance in polymerase chain reaction applications.

The base-pairing properties of 8-aza-7-deaza-2'-deoxyguanosine with cytosine have been shown to increase duplex stability by approximately 1 degree Celsius in melting temperature compared to unmodified guanosine-cytosine base pairs. This enhanced stability, combined with improved discrimination against mismatched base pairs including guanosine-adenosine, guanosine-guanosine, and guanosine-thymine pairs, makes modified oligonucleotides containing this nucleoside valuable for diagnostic applications. The structural modifications also confer resistance to depurination, a common degradation pathway for natural purines under acidic conditions, thereby enhancing the overall stability of oligonucleotides containing these modified bases. Furthermore, the unique electronic properties of the pyrazolo[3,4-d]pyrimidine ring system enable applications in fluorescent probe development, where the modified nucleoside can serve as a foundation for creating nucleoside analogs with enhanced photophysical properties compared to natural nucleosides.

Property Natural Guanosine 8-Aza-7-Deaza-2'-deoxyguanosine Impact of Modification
Molecular Formula C10H13N5O5 C10H13N5O4 Loss of one oxygen atom
Hydrogen Bonding N7 participates N7 position unavailable Reduced secondary structure formation
Duplex Stability Standard +1°C melting temperature Enhanced stability
Depurination Resistance Susceptible Enhanced resistance Improved oligonucleotide stability
Ring System Purine Pyrazolo[3,4-d]pyrimidine Altered electronic properties

Properties

IUPAC Name

N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-37-25-39(50-40-36(26-46-50)41(52)48-42(47-40)45-28-49(5)6)57-38(37)27-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,26,28-30,37-39H,12,24-25,27H2,1-8H3,(H,47,48,52)/t37-,38+,39+,59?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEKMTZJNCKRCK-KRPTXEAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=N5)C(=O)NC(=N6)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=N5)C(=O)NC(=N6)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H53N8O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30849565
Record name 1-(5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-D-erythro-pentofuranosyl)-6-{[(dimethylamino)methylidene]amino}-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

824.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500891-26-9
Record name 1-(5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-D-erythro-pentofuranosyl)-6-{[(dimethylamino)methylidene]amino}-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Design and Initial Nucleoside Synthesis

The core of the preparation involves synthesizing the modified nucleoside, which is based on the guanine scaffold with specific heteroatom substitutions:

  • Replacement of the N7 nitrogen atom with a carbon atom (deaza modification).
  • Introduction of an aza group at the 8-position.
  • Incorporation of a 3'-cyanoethyl (CE) phosphoramidite group to facilitate solid-phase synthesis.

This step often begins with the synthesis of the modified nucleoside using classical nucleoside synthesis techniques, including:

  • Heterocyclic ring modifications : Using heterocyclic chemistry to replace the N7 nitrogen with a carbon atom, often via nucleophilic substitution or ring transformation reactions.
  • Aza-derivative formation : Introducing the aza group at the 8-position through electrophilic substitution or amination reactions.

Protection of Functional Groups

To ensure selective reactions and stability during subsequent steps, the nucleoside's reactive groups are protected:

  • 5'-Hydroxyl protection : Typically with dimethoxytrityl (DMTr) groups, achieved via reaction with DMTr chloride in pyridine, catalyzed by DMAP. This step is critical to prevent undesired reactions at the 5'-OH during phosphitylation.
  • Nucleobase amino group protection : Using dimethylformamidine (DMF) or similar protecting agents to prevent side reactions at amino groups on the nucleobase.

Introduction of the 3'-Cyanoethyl Phosphoramidite Group

The key step involves attaching the cyanoethyl phosphoramidite group to the 3'-OH:

This step is typically monitored by thin-layer chromatography (TLC) and involves quick work-up procedures, including washing with saturated aqueous potassium iodide (KI) solution and drying over sodium sulfate.

Purification of the Phosphoramidite

The final phosphoramidite product is purified:

  • Normal-phase flash chromatography or reverse-phase high-performance liquid chromatography (HPLC) are employed, depending on the polarity and purity requirements.
  • The purified phosphoramidite is usually obtained as a mixture of diastereomers, which are separated during chromatography.

Scale-Up and Final Product Characterization

The synthesis can be scaled from hundreds of milligrams to several grams, with careful purification at each stage. Characterization involves:

Data Table: Summary of Preparation Steps

Step Reagents Conditions Purpose Notes
Nucleoside modification Heterocyclic reagents, electrophiles Reflux, room temperature Synthesis of modified nucleoside core Heterocycle transformations to introduce aza and deaza groups
5'-OH protection DMTr chloride, pyridine Room temperature, overnight Protect 5'-OH for selective phosphitylation Ensures stability during subsequent steps
Nucleobase protection Dimethylformamidine Reflux or room temperature Protect amino groups Prevents side reactions during phosphitylation
Phosphitylation 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, DIPEA Room temperature Attach 3'-CE group Critical for oligo synthesis compatibility
Purification Flash chromatography / HPLC Appropriate solvent systems Isolate pure phosphoramidite Ensures high purity for synthesis

Notes on Best Practices and Challenges

  • Handling of hazardous reagents such as chlorophosphoramidites and protecting groups requires strict adherence to safety protocols.
  • Purification is often challenging due to diastereomeric mixtures; reverse-phase chromatography is preferred for final purification.
  • Scale-up necessitates careful monitoring of reaction conditions to maintain product integrity and yield.

Chemical Reactions Analysis

Types of Reactions

8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine for oxidation, sodium borohydride for reduction, and various protecting groups to ensure selective reactions at desired positions . The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions are modified oligonucleotides with enhanced stability and unique base-pairing properties. These oligonucleotides are used in various research and diagnostic applications .

Scientific Research Applications

Scientific Research Applications

The applications of 8-Aza-7-deaza-2'-deoxyguanosine 3'-CE phosphoramidite can be categorized into several key areas:

1. Nucleic Acid Chemistry

  • Oligonucleotide Synthesis : It is primarily used in the synthesis of modified oligonucleotides, allowing researchers to study nucleic acid interactions and structures more effectively. The incorporation of this phosphoramidite leads to oligonucleotides with enhanced thermal stability due to its unique base-pairing characteristics .
  • Base Pairing Studies : The compound's modifications prevent non-Watson-Crick hydrogen bonding, making it useful for studying the structural dynamics of DNA and RNA .

2. Molecular Biology Techniques

  • PCR and Probes : It is employed in the development of primers and probes for polymerase chain reaction (PCR) and other molecular biology techniques. Its stability helps improve the specificity and efficiency of these reactions .
  • Gene Therapy Applications : The compound is utilized in designing therapeutic oligonucleotides for gene therapy and antisense applications, where precise targeting of nucleic acids is crucial .

3. Diagnostic Tools

  • Genetic Testing : this compound is applied in the production of diagnostic kits for genetic testing, enhancing the reliability and accuracy of results due to its stable incorporation into oligonucleotides .

Case Studies and Research Findings

Numerous studies have highlighted the effectiveness of this compound in various applications:

  • Stabilization of Oligonucleotide Structures : Research has demonstrated that oligonucleotides synthesized with this phosphoramidite exhibit significantly improved thermal stability compared to those made with standard nucleosides, making them ideal for high-temperature applications such as PCR .
  • Antisense Oligonucleotide Development : A study focused on using modified oligonucleotides containing this compound for antisense therapy showed enhanced binding affinity to target mRNA sequences, resulting in improved gene silencing effects .
  • Diagnostic Assay Improvement : Another investigation reported that incorporating 8-Aza-7-deaza-2'-deoxyguanosine into diagnostic assays led to a reduction in false positives due to its ability to stabilize duplex formation under variable conditions .

Mechanism of Action

The mechanism of action of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite involves its incorporation into oligonucleotides, where it alters the hydrogen bonding and base-pairing properties. This modification can enhance the stability of nucleic acid duplexes and improve the specificity of hybridization reactions. The molecular targets include DNA and RNA sequences, and the pathways involved are those related to nucleic acid synthesis and repair .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 8-Aza-7-Deaza-2'-Deoxyguanosine 3'-CE phosphoramidite. Key differences in synthesis, stability, and applications are summarized below.

7-Deaza-2'-Deoxyguanosine (da7G) Phosphoramidite

  • Structural difference : Lacks the 8-aza substitution present in a8da7G.
  • Error suppression : Both da7G and a8da7G suppress G-to-A substitutions, but a8da7G offers superior error-proofing due to its dual modification (7-deaza + 8-aza) .
  • Duplex stability : Less stabilizing than a8da7G; Tm values for a8da7G-containing octanucleotides are ~5–10°C higher than those with da7G .

8-Aza-7-Deaza-2'-Deoxyisoguanosine and Halogenated Derivatives

  • Structural difference : Features isoguanine base pairing (N1–H···O6 instead of N1–H···N3) and 7-halogen substituents (Br, I) .
  • Base pairing : Forms stable duplexes with 5-methylisocytidine in antiparallel DNA and cytidine in parallel DNA. The 7-bromo/iodo derivatives further stabilize duplexes by ~3–5°C due to hydrophobic groove interactions .
  • Applications: Used in parallel-stranded DNA (ps-DNA) for studying non-canonical base-pairing and structural assembly .

Ethynyl-Modified 7-Deazapurine Phosphoramidites

  • Examples: 7-Isopropylethynyl-7-deaza-2'-deoxyguanosine and 7-(indol-3-yl)ethynyl-7-deaza-2'-deoxyadenosine .
  • Hybridization : Ethynyl groups enhance base stacking and hydrophobic interactions, enabling fully modified aptamers with unique folding properties.
  • Thermal stability : Tm increases by ~2–4°C per modification compared to unmodified sequences .

Fleximer 8-Aza-7-Deazapurine Nucleosides

  • Structural difference : Flexible "split" purine ring system with a pyridine moiety .
  • Synthesis: Chemical synthesis produces α/β-anomer mixtures, requiring enzymatic transglycosylation for stereochemical purity. This contrasts with a8da7G, which is synthesized via standard phosphoramidite chemistry .
  • Applications : Investigated as antibacterial agents due to altered substrate specificity for bacterial enzymes .

7-Propynyl-8-Aza-7-Deazaguanine Phosphoramidite

  • Structural difference : Propynyl group at the 7-position .
  • Duplex stabilization : Increases Tm by ~8–12°C per modification, outperforming 5-propynyl pyrimidines (e.g., 5-propynyl-dC) due to enhanced hydrogen bonding and hydrophobicity .

Comparative Data Table

Compound Key Modification Error Suppression (G-to-A) ΔTm vs. Natural dG Base Pairing Partners Applications
8-Aza-7-Deaza-dG 3'-CE phosphoramidite 8-aza, 7-deaza >90% reduction +5–10°C dC (Watson-Crick) Long DNA synthesis, enzymatic probes
7-Deaza-dG phosphoramidite 7-deaza ~70% reduction +2–5°C dC (Watson-Crick) Standard error-proofing
8-Aza-7-deaza-2'-deoxyisoguanosine Isoguanine base, 7-halogen N/A +3–5°C 5-methylisocytidine (aps DNA) Parallel-stranded DNA
7-Propynyl-8-aza-7-deazaguanine 7-propynyl N/A +8–12°C dC (enhanced H-bonding) High-stability duplexes
Fleximer 8-aza-7-deazapurines Split purine ring N/A Variable Variable Antibacterial drug discovery

Research Findings and Implications

  • Error suppression : The dual modification in a8da7G (8-aza + 7-deaza) provides synergistic protection against depurination, making it superior to da7G in reducing G-to-A errors during automated synthesis .
  • Thermal stability : Halogen or propynyl substitutions at the 7-position enhance duplex stability more effectively than ethynyl or alkynyl groups, as seen in ps-DNA and aptamer designs .
  • Synthetic challenges: Fleximer analogues require enzymatic synthesis to avoid anomerization, highlighting the importance of tailored synthetic routes for complex modifications .

Biological Activity

8-Aza-7-Deaza-2'-deoxyguanosine 3'-CE phosphoramidite is a modified nucleoside that has garnered attention for its unique biological activities, particularly in the context of DNA synthesis and stabilization. This article explores the compound's biological activity, mechanism of action, and its implications in various biochemical pathways.

Chemical Structure and Properties

The molecular formula of this compound is C43H53N8O7PC_{43}H_{53}N_8O_7P, with a molecular weight of 824.9 g/mol. The compound is characterized by the replacement of the nitrogen atom at the N7 position of guanine with a carbon-hydrogen group, which enhances its stability and incorporation into DNA strands without disrupting the overall structure.

Target Interaction
The primary target of this compound is DNA, where it acts as a nucleoside analogue. It is incorporated into oligonucleotides during solid-phase synthesis, leading to stabilized DNA duplexes compared to those formed with non-modified nucleosides.

Biochemical Pathways
This compound influences several biochemical pathways related to nucleic acid synthesis and repair. Its incorporation into oligonucleotides prevents non-Watson-Crick hydrogen bonding, thereby enhancing the stability of DNA duplexes and affecting cell signaling pathways, gene expression, and cellular metabolism.

Cellular Effects

The biological activity of this compound extends to its effects on cellular processes. By stabilizing DNA duplexes, it can enhance the fidelity of gene expression and improve the outcomes in various cellular assays. Its unique structure allows for specific binding interactions with DNA polymerases and ligases, facilitating accurate DNA synthesis and repair mechanisms .

Dosage Effects

Research indicates that the effects of this compound vary with dosage in animal models. Lower doses effectively stabilize DNA duplexes without significant adverse effects, while higher doses may lead to potential toxicity or adverse reactions. This necessitates careful monitoring when utilizing the compound for therapeutic applications.

Study on Stability and Incorporation

A study investigated the stability of oligonucleotides containing 8-Aza-7-Deaza-2'-deoxyguanosine compared to those with standard nucleosides. Results demonstrated that modified oligonucleotides exhibited enhanced resistance to degradation under acidic conditions, maintaining their structural integrity better than their unmodified counterparts .

Therapeutic Applications

Another case study explored the use of 8-Aza-7-Deaza-2'-deoxyguanosine in developing DNAzymes for therapeutic applications. The modified nucleoside was incorporated into DNAzymes that exhibited significant activity in cleaving RNA targets, showcasing its potential as a gene suppression agent .

Comparative Analysis

Feature8-Aza-7-Deaza-2'-deoxyguanosineStandard Nucleosides
Molecular Stability HighModerate
Incorporation Efficiency HighVariable
Resistance to Degradation EnhancedLow
Therapeutic Potential SignificantLimited

Q & A

Q. What structural modifications differentiate 8-Aza-7-Deaza-2'-deoxyguanosine from canonical deoxyguanosine, and how do they impact oligonucleotide synthesis?

The compound replaces the purine scaffold with a pyrazolo[3,4-d]pyrimidine ring system, altering electron density distribution. This enhances base stacking in duplex DNA while retaining compatibility with standard phosphoramidite chemistry. The 3'-CE (cyanoethyl) phosphoramidite group allows incorporation via automated solid-phase synthesis without protocol adjustments .

Q. What are the recommended storage and handling protocols for 8-Aza-7-Deaza-2'-deoxyguanosine 3'-CE phosphoramidite?

Store desiccated at -20°C under argon, with moisture content <50 ppm. Before synthesis, ensure anhydrous acetonitrile is dried over 3Å molecular sieves for ≥16 hours to prevent hydrolysis of the phosphoramidite .

Q. How is successful incorporation of this modified nucleoside validated in synthetic oligonucleotides?

Use electrospray ionization mass spectrometry (ESI-MS) for exact mass confirmation and ion-pair reverse-phase HPLC (0.1M TEAA buffer, 5–25% MeCN gradient) to assess purity. Compare retention times with unmodified oligonucleotides, as the altered hydrophobicity may shift elution profiles .

Q. What deprotection conditions are optimal for oligonucleotides containing this analog?

Standard ammonium hydroxide treatment (28% NH4_4OH, 55°C, 5–16 hours) suffices, as the phosphoramidite lacks labile base-protecting groups. For sequences with >3 consecutive modifications, extend deprotection to 16 hours .

Advanced Research Questions

Q. How does 8-Aza-7-Deaza-2'-deoxyguanosine influence the thermal stability (Tm_mm​) of DNA duplexes, and what experimental controls are critical for interpretation?

The modified base increases Tm_m by 1–3°C due to improved base stacking from its planar pyrazolo[3,4-d]pyrimidine structure. However, effects are sequence-dependent; always include:

  • Internal controls with canonical dG at matched positions
  • UV-melting curves measured in triplicate with standardized salt concentrations (e.g., 100 mM NaCl, 10 mM MgCl2_2)
  • Correction for strand concentration using UV absorbance at 260 nm .

Q. What strategies mitigate aggregation in G-rich sequences when substituting canonical dG with this analog?

The analog reduces Hoogsteen bonding propensity, but residual aggregation may persist. Mitigation strategies include:

  • Annealing buffers with 20–40% acetonitrile to weaken hydrophobic interactions
  • Slow cooling (0.1°C/sec) from 95°C to 4°C
  • Validation via circular dichroism (CD) spectroscopy to confirm canonical B-form structure .

Q. How can this phosphoramidite enhance fluorescence-based DNA sensing applications?

The electron-deficient pyrazolo ring improves quenching efficiency when paired with adjacent fluorophores (e.g., FAM, Cy3). For optimal FRET, position the analog 3–5 nucleotides from the fluorophore and calibrate using Förster distance calculations (e.g., R0=5.4nmR_0 = 5.4 \, \text{nm} for FAM) .

Q. What troubleshooting steps address low coupling efficiencies (>98% per step) in sequences with multiple consecutive modifications?

  • Extend coupling time to 180 seconds (vs. standard 30 seconds)
  • Use 0.25M benzimidazolium triflate activator instead of tetrazole
  • Monitor trityl release after each step via UV-Vis at 498 nm to quantify coupling efficiency
  • Purify intermediates by reversed-phase cartridges if truncated sequences dominate .

Methodological Notes

  • Base Pairing Analysis : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics with complementary dC vs. mismatched bases .
  • G-Quadruplex Studies : The analog destabilizes G-tetrad formation due to reduced hydrogen-bonding capacity. Characterize via native PAGE and ThT fluorescence assays .
  • Enzymatic Incorporation : While primarily used in chemical synthesis, enzymatic incorporation via Klenow fragment requires 7-Deaza-dGTP as a substrate; verify fidelity using primer extension assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Aza-7-Deaza-2'-deoxyguanosine 3'-CE phosphoramidite
Reactant of Route 2
Reactant of Route 2
8-Aza-7-Deaza-2'-deoxyguanosine 3'-CE phosphoramidite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.